molecular formula C10H9NO3 B13115685 N-(4-(2-Oxoacetyl)phenyl)acetamide CAS No. 67014-06-6

N-(4-(2-Oxoacetyl)phenyl)acetamide

Cat. No.: B13115685
CAS No.: 67014-06-6
M. Wt: 191.18 g/mol
InChI Key: MREMDXZTQRBMOE-UHFFFAOYSA-N
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Description

N-(4-(2-Oxoacetyl)phenyl)acetamide is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is known for its unique structure, which includes an acetamide group attached to a phenyl ring that is further substituted with an oxoacetyl group. It has a boiling point of 401.5ºC at 760 mmHg and a density of 1.263 g/cm³ .

Preparation Methods

The synthesis of N-(4-(2-Oxoacetyl)phenyl)acetamide typically involves the reaction of 4-acetamidophenylglyoxal with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(2-Oxoacetyl)phenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(2-Oxoacetyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-Oxoacetyl)phenyl)acetamide involves its interaction with specific molecular targets. The oxoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-(4-(2-Oxoacetyl)phenyl)acetamide can be compared with similar compounds such as:

Properties

CAS No.

67014-06-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

N-(4-oxaldehydoylphenyl)acetamide

InChI

InChI=1S/C10H9NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-6H,1H3,(H,11,13)

InChI Key

MREMDXZTQRBMOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

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